molecular formula C13H22N2 B262710 N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B262710
M. Wt: 206.33 g/mol
InChI Key: VATCCGTZOOBIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound that has been of interest in scientific research due to its potential applications in medicine. It is a member of the class of compounds known as heterocyclic amines, which are compounds containing a nitrogen atom in a ring structure.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system in the brain, which is involved in cognitive function. It may also act as an inhibitor of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in lab experiments is its potential as a therapeutic agent for neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully investigate its effects.

Future Directions

There are several future directions for research on N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to investigate its effects on other systems in the body, such as the immune system. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves several steps. The first step is the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde, which is then reacted with cycloheptylamine to produce the intermediate product. The intermediate product is then treated with sodium borohydride to reduce the aldehyde group, resulting in the formation of N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine.

Scientific Research Applications

N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has been found to have potential applications in medicine. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

Product Name

N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cycloheptanamine

InChI

InChI=1S/C13H22N2/c1-15-10-6-9-13(15)11-14-12-7-4-2-3-5-8-12/h6,9-10,12,14H,2-5,7-8,11H2,1H3

InChI Key

VATCCGTZOOBIFI-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNC2CCCCCC2

Canonical SMILES

CN1C=CC=C1CNC2CCCCCC2

Origin of Product

United States

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